2-((4-fluorophenyl)thio)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide
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Description
2-((4-fluorophenyl)thio)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H20FNO2S and its molecular weight is 345.43. The purity is usually 95%.
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Scientific Research Applications
Exploration of Sulfur‐Containing Analogues for Imaging Applications
A study focused on the synthesis and assessment of sulfur-containing compounds targeting the vesicular acetylcholine transporter (VAChT) for brain imaging purposes. These compounds demonstrated high binding affinities and selectivity, suggesting their potential utility in neuroimaging applications (Luo et al., 2018).
Synthesis of Novel Compounds with Anti-Inflammatory Activity
Another research effort involved the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides. These compounds displayed significant anti-inflammatory activity, highlighting the therapeutic potential of such chemical structures (Sunder & Maleraju, 2013).
Development of Thiazoline-Tetralin Derivatives for Anticancer Activity
Research on novel thiazoline-tetralin derivatives evaluated their anticancer potency against various cell lines, indicating the potential of such compounds in developing new cancer therapies (Turan-Zitouni et al., 2018).
Investigation into Arylacetamide Deacetylase Enzyme and Drug Metabolism
A study identified human arylacetamide deacetylase (AADAC) as a principal enzyme in the hydrolysis of flutamide, an antiandrogen drug. This research provides insights into drug metabolism and the role of specific enzymes, which could be relevant for understanding the metabolic pathways of similar compounds (Watanabe et al., 2009).
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2S/c20-16-5-7-17(8-6-16)24-12-18(22)21-13-19(23)10-9-14-3-1-2-4-15(14)11-19/h1-8,23H,9-13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTHHOSGUVZBCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)CSC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.